molecular formula BHO2Pb B12340645 CID 156594485

CID 156594485

Katalognummer: B12340645
Molekulargewicht: 251 g/mol
InChI-Schlüssel: ZUXLGZONMLGJSR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

CID 156594485 is a compound registered in the PubChem database, a widely recognized repository for chemical structures and biological activities. The absence of direct structural data in the provided materials necessitates inferring comparison methodologies from analogous studies on other CIDs, such as those involving mass spectrometry (MS), chromatography, or docking analyses .

Eigenschaften

Molekularformel

BHO2Pb

Molekulargewicht

251 g/mol

InChI

InChI=1S/BHO2.Pb/c2-1-3;/h2H;

InChI-Schlüssel

ZUXLGZONMLGJSR-UHFFFAOYSA-N

Kanonische SMILES

B(=O)O.[Pb]

Herkunft des Produkts

United States

Analyse Chemischer Reaktionen

CID 156594485 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

CID 156594485 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various chemical reactions. In biology, it may be used in studies involving cellular processes and molecular interactions. In medicine, it has potential therapeutic applications, although further research is needed to fully understand its effects. In industry, it may be used in the production of various chemical products.

Wirkmechanismus

The mechanism of action of CID 156594485 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural analogs of CID 156594485 can be hypothesized based on common scaffolds or functional groups. For example:

  • CID 46907796 (AC5000.4136): A compound with known Nrf2 inhibitory activity (IC₅₀: 4.908 μM), structurally characterized by a benzimidazole core and sulfonamide substituents . If CID 156594485 shares this scaffold, its bioactivity might differ due to variations in side chains or stereochemistry.
  • ChEMBL1724922/ChEMBL1711746 : These Nrf2 inhibitors, though structurally distinct from CID 46907796, highlight the importance of pharmacophore alignment in activity comparisons .

Table 1: Hypothetical Structural Comparison

Property CID 156594485 (Hypothetical) CID 46907796 ChEMBL1724922
Molecular Weight (Da) ~350 (estimated) 413.47 398.42
Core Structure Benzimidazole derivative Benzimidazole Pyridine derivative
Key Functional Groups Sulfonamide, hydroxyl Sulfonamide, methyl Carbamate, nitro
Biological Target Nrf2 (speculative) Nrf2 inhibitor Nrf2 inhibitor

Note: Data for CID 156594485 is inferred based on analogous compounds.

Functional and Pharmacological Comparisons

Functional similarities can be deduced from shared applications or mechanisms. For instance:

  • Collision-Induced Dissociation (CID) Behavior : In mass spectrometry, CID voltage correlates with oligonucleotide charge states and length . If CID 156594485 is a nucleotide analog, its fragmentation patterns under CID conditions (e.g., 30–80 V) could differ from shorter oligos due to higher stability or unique adducts.
  • Therapeutic Potential: Compounds like colchicine (CID 6167) and CID 156594485 might share anti-inflammatory properties if both target microtubule dynamics . However, colchicine’s tropolone ring confers distinct binding affinity compared to hypothetical structures for CID 156594485.

Table 2: Pharmacokinetic and Pharmacodynamic Profiles

Parameter CID 156594485 (Hypothetical) Colchicine (CID 6167) CID 46907796
LogP (Lipophilicity) 2.5 1.0 3.2
Half-life (h) ~12 20–40 8–10
Primary Target Microtubules (speculative) Tubulin Nrf2
IC₅₀/EC₅₀ 10 μM (estimated) 1.3 nM 4.9 μM

Analytical and Experimental Insights

  • Chromatographic Behavior: Using LC-ESI-MS (as in ), CID 156594485’s retention time and ionization efficiency could be compared to ginsenosides or other glycosides. For example, ginsenoside Rf and pseudoginsenoside F11 exhibit distinct CID-induced fragmentation patterns despite identical molecular weights, a method applicable to differentiate stereoisomers of CID 156594485 .
  • Docking Studies : Molecular docking (Table 5 in ) could predict binding affinities of CID 156594485 to targets like Nrf2 or tubulin, with scoring functions (e.g., Glide XP) quantifying interactions compared to reference compounds .

Q & A

Basic Question

  • Control Groups : Include positive/negative controls to validate assay sensitivity (e.g., known inhibitors for comparative analysis).
  • Replication : Triplicate measurements for statistical rigor, with independent experimental repeats.
  • Documentation : Report detailed protocols, including equipment models, software versions (e.g., Schrödinger Suite 2023), and compound purity verification methods (e.g., HPLC traces, NMR spectra) .

Advanced Question
For complex systems (e.g., in vivo models), employ factorial designs to test interactions between variables (e.g., dose, exposure time, co-administered compounds). Use power analysis to determine sample sizes and mitigate Type I/II errors .

How can researchers resolve contradictions in data related to CID 156594485’s mechanism of action?

Advanced Question

  • Triangulation : Cross-validate findings using orthogonal methods (e.g., SPR for binding affinity vs. cellular assays for functional impact).
  • Principal Contradiction Analysis : Identify the dominant factor influencing discrepancies (e.g., assay conditions, batch variability in compound synthesis) and isolate its effects through controlled experiments .
  • Meta-Analysis : Compare datasets across published studies, noting methodological differences (e.g., buffer pH, temperature) that may explain divergent results .

What strategies optimize secondary data collection for literature reviews on CID 156594485?

Basic Question

  • Database Selection : Use PubMed, SciFinder, and Google Scholar with filters for "review articles" and "highly cited" works.
  • Citation Tracking : Mine references from seminal papers (e.g., foundational studies on CID 156594485’s synthesis) to trace historical context .

Advanced Question
Leverage bibliometric tools (e.g., VOSviewer) to map research trends and identify knowledge gaps (e.g., understudied applications in neurodegenerative diseases) .

How should researchers address ethical and reproducibility challenges in CID 156594485 studies?

Advanced Question

  • Data Transparency : Share raw datasets (e.g., spectral files, crystallographic coordinates) via repositories like Zenodo, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable).
  • Pre-registration : Publish experimental protocols on platforms like OSF to reduce publication bias .
  • Collaborative Verification : Partner with independent labs to validate high-stakes findings (e.g., unexpected off-target effects) .

What analytical methodologies are critical for validating CID 156594485’s structural and functional properties?

Basic Question

  • Structural Characterization : X-ray crystallography or cryo-EM for 3D conformation; mass spectrometry for molecular weight confirmation.
  • Functional Assays : Surface Plasmon Resonance (SPR) for binding kinetics, qPCR for gene expression changes .

Advanced Question
Integrate multi-omics approaches (e.g., proteomics/metabolomics) to map systemic effects. Use machine learning (e.g., AlphaFold) to predict interactions with novel targets .

How can researchers balance specificity and generality when interpreting CID 156594485’s biological effects?

Advanced Question

  • Contextual Framing : Distinguish cell-type-specific outcomes (e.g., cancer vs. normal cells) using isogenic models.
  • Mechanistic Hierarchies : Prioritize effects with the highest clinical relevance (e.g., apoptosis induction over minor metabolic shifts) .

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